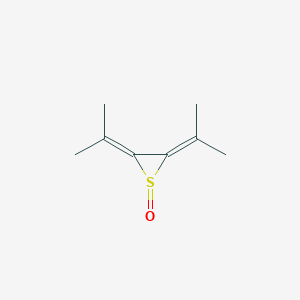![molecular formula C18H15N3O B14428902 p-[(p-Anilinophenyl)azo]phenol CAS No. 84083-16-9](/img/structure/B14428902.png)
p-[(p-Anilinophenyl)azo]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-[(p-Anilinophenyl)azo]phenol: is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. The structure of this compound consists of a phenol group substituted with an anilinophenylazo group. This compound is known for its vibrant color and is often used in dyeing processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-[(p-Anilinophenyl)azo]phenol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of aniline to form a diazonium salt. This is achieved by treating aniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures. The resulting diazonium salt is then coupled with phenol in an alkaline medium to produce this compound.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar steps but is optimized for large-scale operations. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: p-[(p-Anilinophenyl)azo]phenol can undergo oxidation reactions, leading to the formation of quinones. Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines. Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Halogenation, nitration, and sulfonation can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, hydrogen with a catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: p-[(p-Anilinophenyl)azo]phenol is widely used as a dye in various chemical processes. Its vibrant color makes it suitable for use in textile dyeing and printing.
Biology: In biological research, this compound is used as a staining agent. It helps in visualizing cellular components under a microscope.
Industry: Apart from its use in dyeing, this compound is also used in the manufacturing of colored plastics and inks.
Mécanisme D'action
The mechanism of action of p-[(p-Anilinophenyl)azo]phenol primarily involves its interaction with light. The azo group (N=N) in the compound can undergo photoisomerization, changing its configuration upon exposure to light. This property is exploited in various applications, such as photochromic materials and light-sensitive dyes.
Comparaison Avec Des Composés Similaires
p-[(p-Nitrophenyl)azo]phenol: Similar in structure but contains a nitro group instead of an aniline group.
p-[(p-Methylphenyl)azo]phenol: Contains a methyl group instead of an aniline group.
Uniqueness: p-[(p-Anilinophenyl)azo]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the aniline group enhances its reactivity and makes it suitable for specific applications in dyeing and staining.
Propriétés
Numéro CAS |
84083-16-9 |
|---|---|
Formule moléculaire |
C18H15N3O |
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
4-[(4-anilinophenyl)diazenyl]phenol |
InChI |
InChI=1S/C18H15N3O/c22-18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-13,19,22H |
Clé InChI |
CTKXBMUNSDITJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


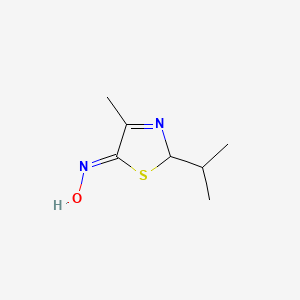
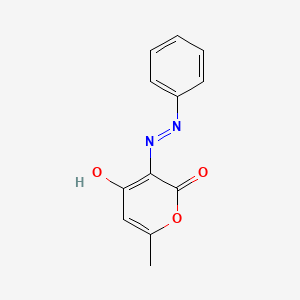
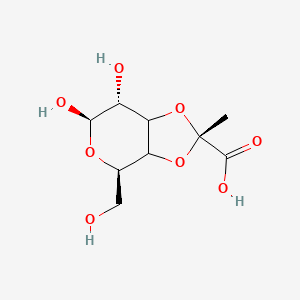
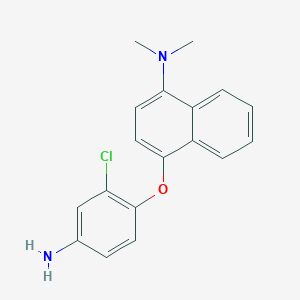

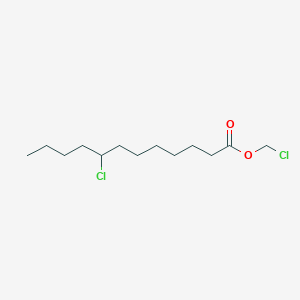
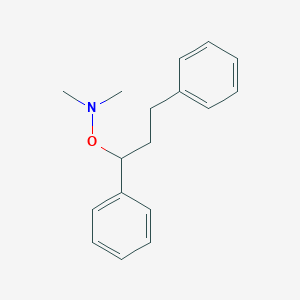

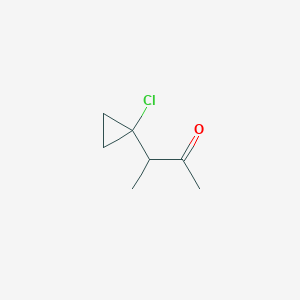

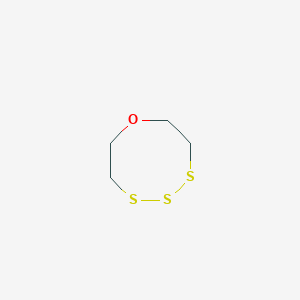
![{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid](/img/structure/B14428891.png)
![2-[(2-Methoxyphenyl)methyl]quinoxaline](/img/structure/B14428900.png)
